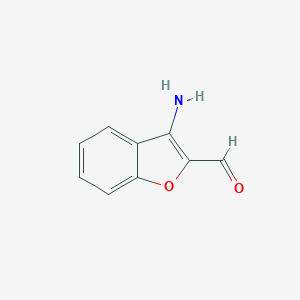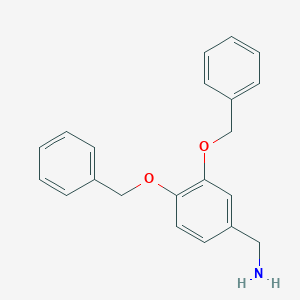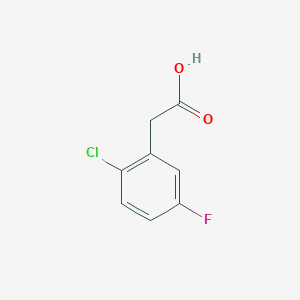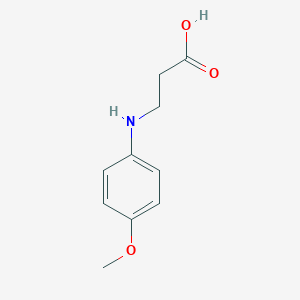
3-(4-メトキシフェニルアミノ)プロピオン酸
概要
説明
3-(4-Methoxy-phenylamino)-propionic acid is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an amino group and a propionic acid moiety
科学的研究の応用
3-(4-Methoxy-phenylamino)-propionic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its structural features.
Industry: It can be used in the production of polymers and other materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-phenylamino)-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyaniline and acrylonitrile.
Reaction Conditions: The 4-methoxyaniline undergoes a nucleophilic addition reaction with acrylonitrile in the presence of a base such as sodium hydroxide. This reaction forms 3-(4-Methoxy-phenylamino)-propionitrile.
Hydrolysis: The nitrile group in 3-(4-Methoxy-phenylamino)-propionitrile is then hydrolyzed to form the corresponding carboxylic acid, 3-(4-Methoxy-phenylamino)-propionic acid. This step typically requires acidic or basic hydrolysis conditions.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Methoxy-phenylamino)-propionic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
3-(4-Methoxy-phenylamino)-propionic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(4-Hydroxy-phenylamino)-propionic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, forming 3-(4-Methoxy-phenylamino)-propanol.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Acylation can be achieved using acyl chlorides in the presence of a base, while alkylation can be performed using alkyl halides.
Major Products
Oxidation: 3-(4-Hydroxy-phenylamino)-propionic acid.
Reduction: 3-(4-Methoxy-phenylamino)-propanol.
Substitution: Various acylated or alkylated derivatives depending on the reagents used.
作用機序
The mechanism of action of 3-(4-Methoxy-phenylamino)-propionic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxy and amino groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The exact pathways depend on the specific application and target.
類似化合物との比較
Similar Compounds
3-(4-Hydroxy-phenylamino)-propionic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Methoxy-phenylamino)-butanoic acid: Similar structure but with an additional carbon in the aliphatic chain.
3-(4-Methoxy-phenylamino)-acetic acid: Similar structure but with a shorter aliphatic chain.
Uniqueness
3-(4-Methoxy-phenylamino)-propionic acid is unique due to the presence of both a methoxy group and an amino group on the phenyl ring, which can influence its reactivity and interactions in biological systems. This combination of functional groups makes it a versatile compound for various applications.
特性
IUPAC Name |
3-(4-methoxyanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-4-2-8(3-5-9)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBRZWKCTRYLRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368639 | |
| Record name | 3-(4-Methoxy-phenylamino)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178425-91-7 | |
| Record name | 3-(4-Methoxy-phenylamino)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)
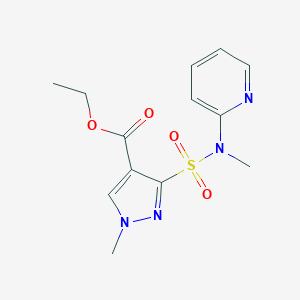
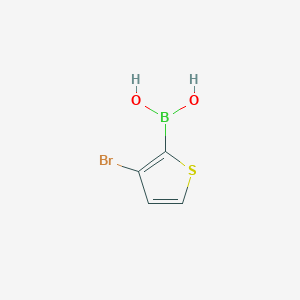
![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)
![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)
![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)
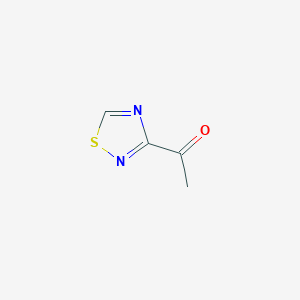
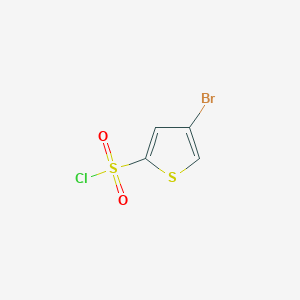
![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)
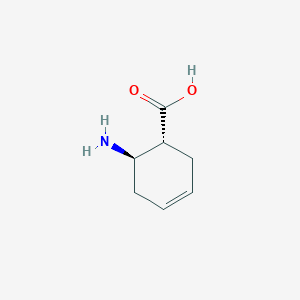
![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)
